Cas no 2639410-18-5 (4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid)

4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-27731061
- 4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid
- 2639410-18-5
- 4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid
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- インチ: 1S/C16H18BrN3O4/c1-16(2,3)24-15(23)18-13-12(17)9-20(19-13)8-10-4-6-11(7-5-10)14(21)22/h4-7,9H,8H2,1-3H3,(H,21,22)(H,18,19,23)
- InChIKey: DMFMAXWAJRCCDS-UHFFFAOYSA-N
- SMILES: BrC1=CN(CC2C=CC(C(=O)O)=CC=2)N=C1NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 395.04807g/mol
- 同位素质量: 395.04807g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 461
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- XLogP3: 2.9
4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731061-1.0g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
Enamine | EN300-27731061-10.0g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-27731061-10g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 10g |
$4606.0 | 2023-09-10 | ||
Enamine | EN300-27731061-0.1g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
Enamine | EN300-27731061-2.5g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
Enamine | EN300-27731061-5.0g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 | |
Enamine | EN300-27731061-0.25g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
Enamine | EN300-27731061-0.5g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
Enamine | EN300-27731061-0.05g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
Enamine | EN300-27731061-5g |
4-[(4-bromo-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)methyl]benzoic acid |
2639410-18-5 | 5g |
$3105.0 | 2023-09-10 |
4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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10. Back matter
4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acidに関する追加情報
Introduction to 4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid (CAS No. 2639410-18-5)
4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid, identified by its CAS number 2639410-18-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core linked to a pyrazole moiety. The presence of a 4-bromo substituent and an (tert-butoxy)carbonylamino group further enhances its chemical complexity, making it a promising candidate for various biochemical applications.
The structural features of 4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid contribute to its potential utility in drug discovery and development. The benzoic acid moiety is well-known for its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. In contrast, the pyrazole ring is a heterocyclic structure that has been extensively studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. The 4-bromo substituent introduces a region of electrophilicity, which can be exploited for further functionalization, while the (tert-butoxy)carbonylamino group provides stability and protection during synthetic processes.
In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacophoric elements to enhance therapeutic efficacy. The combination of a benzoic acid scaffold with a pyrazole ring has been explored in several studies, demonstrating potential applications in the treatment of inflammatory diseases, cancer, and infectious disorders. For instance, derivatives of this class have shown inhibitory activity against various kinases and other enzymes implicated in pathological processes. The (tert-butoxy)carbonylamino group not only serves as a protecting group but also influences the solubility and metabolic stability of the compound, making it an attractive scaffold for further medicinal chemistry investigations.
One of the most compelling aspects of 4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse modifications, enabling chemists to tailor the molecule for specific biological targets. For example, the bromine atom can be displaced by nucleophiles to introduce new functional groups, while the carbamate group can be hydrolyzed to reveal an amine functionality. These modifications open up possibilities for designing analogs with enhanced potency or selectivity.
The compound has also been studied in the context of drug delivery systems. Its molecular structure suggests potential applications as a prodrug or as part of a targeted therapy regimen. The benzoic acid moiety can facilitate absorption and distribution within the body, while the pyrazole ring may enhance binding affinity to biological targets. Furthermore, the stability provided by the (tert-butoxy)carbonylamino group ensures that the compound remains intact during transit through biological barriers, increasing its bioavailability.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid. Molecular docking studies have been performed to evaluate its interaction with various enzymes and receptors, providing insights into its mechanism of action. These studies have identified several promising leads that could be further optimized for therapeutic use. Additionally, virtual screening techniques have helped identify potential off-target effects, allowing researchers to refine their designs and minimize side effects.
The synthesis of 4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid involves multiple steps that highlight the complexity of modern medicinal chemistry. The process typically begins with the preparation of key intermediates such as 4-bromo-substituted pyrazole derivatives followed by coupling with benzoic acid derivatives via amide bond formation. The use of protecting groups like the (tert-butoxy)carbonylamino moiety ensures that reactive sites are selectively functionalized without unwanted side reactions.
The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Pyrazole-based compounds have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. Similarly, derivatives of benzoic acid are used in organic electronics and coatings due to their electronic properties and stability under various conditions.
In conclusion,4-(4-bromo-3-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid (CAS No. 2639410-18-5) represents a fascinating example of how structural complexity can lead to novel biological activity. Its unique combination of pharmacophores makes it a valuable tool for researchers exploring new therapeutic strategies across multiple disciplines. As computational methods continue to evolve and synthetic techniques become more sophisticated, compounds like this will play an increasingly important role in addressing global health challenges.
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